REACTION_CXSMILES
|
FC(F)(F)[C:3]([OH:5])=[O:4].[CH2:8]([N:10]([CH3:45])[CH2:11][C:12]([N:14](C)[C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25]C3C(C(F)(F)F)=NN(C4C=C(C=CC=4)C(N)=O)C=3C2=O)=[CH:17][CH:16]=1)=[O:13])C.[CH3:46]N(C)CC(O)=O.C(N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N2[CH2:92][CH2:91][CH2:90]C2)(N2CCCC2)N2CCCC2)C2C=CC=CC=2N=N1>CCOC(C)=O.CN(C=O)C>[CH3:45][N:10]([CH3:8])[CH2:11][C:12]([NH:14][C:15]1[CH:16]=[C:17]2[C:18](=[CH:19][CH:20]=1)[N:21]([C:3]([O:5][C:91]([CH3:90])([CH3:92])[CH3:46])=[O:4])[CH2:26][CH2:25]2)=[O:13] |f:0.1,4.5|
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Name
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product
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F.C(C)N(CC(=O)N(C1=CC=C(C=C1)N1C(C2=C(CC1)C(=NN2C=2C=C(C(=O)N)C=CC2)C(F)(F)F)=O)C)C
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Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
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CN(CC(=O)O)C
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with H2O (2×50 mL)
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Type
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WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by radial chromatography (5% MeOH in CH2Cl2)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)NC=1C=C2CCN(C2=CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 110% | |
YIELD: CALCULATEDPERCENTYIELD | 111.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |